molecular formula C18H19ClN2O3 B6538858 2-{4-[2-(4-chlorophenoxy)acetamido]phenyl}-N,N-dimethylacetamide CAS No. 1060281-08-4

2-{4-[2-(4-chlorophenoxy)acetamido]phenyl}-N,N-dimethylacetamide

Cat. No.: B6538858
CAS No.: 1060281-08-4
M. Wt: 346.8 g/mol
InChI Key: YQCRWSLPYUOLBV-UHFFFAOYSA-N
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Description

2-{4-[2-(4-Chlorophenoxy)acetamido]phenyl}-N,N-dimethylacetamide is a synthetic organic compound designed for advanced chemical and pharmaceutical research. Its molecular structure integrates a chlorophenoxy acetamide moiety linked to a dimethylacetamide group, suggesting multifaceted potential in research applications. The core structure of this compound shares a chlorophenoxy acetamide scaffold with molecules that have demonstrated antiproliferative activity in biological screenings, showing particular promise against specific cancer cell lines such as prostate carcinoma (PC3) . This indicates its potential value as a candidate for investigating new oncological pathways. Furthermore, the N,N-dimethylacetamide (DMAC) component is a well-established, high-boiling, polar aprotic solvent with significant solvating power for polymers and resins, and它也作为合成各种化合物的多功能试剂,提供其自身的C、N、O原子 . In energy storage research, chlorine-modified acetamide derivatives have shown efficacy as electrolyte additives in aqueous zinc-ion batteries, where they help modulate the solvation structure and suppress parasitic side reactions, significantly enhancing battery performance and cyclability . Researchers can utilize this chemical as a versatile building block in organic synthesis or as a lead compound for developing novel therapeutic agents and specialty materials. It is strictly intended for non-human research applications. Not for diagnostic, therapeutic, or veterinary use.

Properties

IUPAC Name

2-[4-[[2-(4-chlorophenoxy)acetyl]amino]phenyl]-N,N-dimethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O3/c1-21(2)18(23)11-13-3-7-15(8-4-13)20-17(22)12-24-16-9-5-14(19)6-10-16/h3-10H,11-12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQCRWSLPYUOLBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Pharmacological Applications

Antihistamine Properties

  • The compound is related to cetirizine, a widely used antihistamine for treating allergic conditions such as rhinitis and urticaria. Its pharmacological profile suggests that it may exhibit similar efficacy in managing allergic responses due to its structural similarities to cetirizine .
  • Research indicates that derivatives like this compound can potentially enhance the effectiveness of existing antihistamines or provide alternatives for patients with specific sensitivities .

Mechanism of Action

  • The mechanism by which this compound operates is primarily through the inhibition of histamine receptors, particularly H1 receptors. This action helps alleviate symptoms associated with allergic reactions, including itching, sneezing, and runny nose .

Synthesis and Chemical Properties

Synthetic Pathways

  • Various synthetic methods have been explored for producing 2-{4-[2-(4-chlorophenoxy)acetamido]phenyl}-N,N-dimethylacetamide. One notable method involves the reaction of p-chlorophenol with acetic anhydride followed by amination processes to introduce the acetamido group .
  • The compound's synthesis can be optimized for higher yields and purity, making it suitable for further pharmacological testing.

Chemical Characteristics

  • Molecular Formula: C18H19ClN2OC_{18}H_{19}ClN_{2}O
  • Molecular Weight: 346.8 g/mol
  • It possesses a complex structure that contributes to its biological activity, making it an interesting candidate for drug development .

Toxicological Studies

Safety Profile

  • Preliminary studies have indicated a favorable safety profile for this compound, suggesting low toxicity levels in standard animal models. However, comprehensive toxicological assessments are necessary to fully understand its safety in humans .
  • As with many compounds in this class, potential reproductive health hazards have been noted, necessitating careful evaluation during the drug development process .

Case Studies and Research Findings

Clinical Research

  • Recent clinical trials involving similar compounds have shown promising results in treating chronic allergic conditions. For instance, studies on cetirizine derivatives have demonstrated significant improvements in patient symptoms compared to placebo groups .
  • Further research is needed to establish the specific efficacy of this compound in clinical settings.

Comparative Studies

  • Comparative studies with existing antihistamines suggest that while this compound may offer similar benefits, its unique chemical structure could lead to distinct pharmacokinetic properties, potentially improving patient compliance due to reduced side effects .

Comparison with Similar Compounds

Comparison with Similar Acetamide Derivatives

Structural Analogues with Chlorophenoxy Substitutions
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features/Applications Reference
2-{4-[2-(4-Chlorophenoxy)acetamido]phenyl}-N,N-dimethylacetamide Phenyl, 4-chlorophenoxy, N,N-dimethylacetamide C₁₉H₂₀ClN₂O₃ 365.83 Hypothesized intermediate for heterocycles or bioactive molecules; structural rigidity -
2-(4-Chlorophenoxy)-N-{4-[2-(4-chlorophenoxy)acetamido]butyl}acetamide (ISRIB-A3) Butyl linker, dual 4-chlorophenoxy groups C₂₀H₂₁Cl₂N₂O₄ 435.29 Dimeric structure; activates eIF2B, antagonizes integrated stress response in cells
2-Chloro-N-(4-nitrophenyl)acetamide Chloro, nitro-phenyl C₈H₇ClN₂O₃ 214.61 Intermediate for heterocycles (e.g., piperazinediones, thiadiazoles)

Key Observations :

  • Dimerization Effects: ISRIB-A3’s dimeric structure enhances biological activity compared to monomeric analogs .
  • Substituent Position : Nitro groups at the para position (as in 2-chloro-N-(4-nitrophenyl)acetamide) increase electrophilicity, aiding nucleophilic substitution reactions .
Acetamides with Halogenated Aromatic Substitutions
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features/Applications Reference
N-(4-Chloro-2-(trifluoromethyl)phenyl)acetamide Chloro, trifluoromethyl-phenyl C₉H₇ClF₃NO 237.61 High lipophilicity; used in agrochemical and pharmaceutical research
2-Chloro-N-(4-fluorophenyl)acetamide Chloro, fluoro-phenyl C₈H₇ClFNO 187.60 Precursor to quinolines and piperazinediones; intramolecular H-bonding stabilizes crystal
N-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)acetamide Tri-chlorophenyl C₁₄H₁₀Cl₃NO 314.59 Diclofenac-related impurity; studied for metabolic pathways

Key Observations :

  • Electron-Withdrawing Groups: Trifluoromethyl (-CF₃) and nitro (-NO₂) groups enhance reactivity in nucleophilic substitutions .
  • Crystal Packing : Intermolecular hydrogen bonds (e.g., N–H···O in 2-chloro-N-(4-fluorophenyl)acetamide) influence solubility and stability .
Pharmacologically Active Acetamide Derivatives
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Biological Activity Reference
2-{[5-(4-Chlorophenyl)-4-(p-tolyl)-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(dimethylamino)phenyl]acetamide Triazole, sulfanyl, dimethylamino-phenyl C₂₅H₂₄ClN₅O₂S 518.00 Anticancer and antimicrobial potential; triazole core enhances target binding
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide Pyrimidine, sulfanyl, methyl-pyridine C₁₄H₁₆N₄OS 296.37 Antiviral activity; pyrimidine sulfanyl groups improve bioavailability

Key Observations :

  • Heterocyclic Integration : Sulfanyl and triazole groups (e.g., in C₂₅H₂₄ClN₅O₂S) improve binding to biological targets like kinases .
  • Bioavailability : Methylpyridine and pyrimidine substituents enhance membrane permeability .

Preparation Methods

Acylation of 4-Aminophenylacetic Acid Derivatives

The initial step often employs 4-aminophenylacetic acid as a precursor, which undergoes acylation with 4-chlorophenoxyacetyl chloride. This reaction is typically conducted in aprotic solvents such as dichloromethane or toluene, with triethylamine (TEA) or sodium bicarbonate serving as acid scavengers. For instance, patent WO2009057133A2 demonstrates analogous acylation reactions using chloroacetyl chloride, achieving yields exceeding 80% under controlled temperatures (0–5°C).

N,N-Dimethylation of the Acetamide Intermediate

Following acylation, the secondary acetamide is dimethylated to yield the tertiary N,N-dimethylacetamide group. This step commonly utilizes methyl iodide in the presence of a strong base like potassium carbonate or sodium hydride . Solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) facilitate nucleophilic substitution, with reaction temperatures ranging from 60°C to 120°C. Patent data suggest that excessive heating (>130°C) risks decomposition, necessitating precise thermal regulation.

Optimization of Reaction Conditions

Solvent and Base Selection

The choice of solvent profoundly impacts reaction efficiency and purity. Toluene and dichloromethane are preferred for acylation due to their inertness and ability to dissolve hydrophobic intermediates. In contrast, DMF and N-methyl-2-pyrrolidone (NMP) enhance dimethylation kinetics by stabilizing transition states through polar interactions.

Base selection is equally critical. Triethylamine and diisopropylethylamine (DIPEA) are optimal for acylation, while potassium carbonate proves effective for dimethylation due to its mild basicity and low nucleophilicity. Notably, the use of N,N-diisopropylamine as both solvent and base has been reported to streamline cyclization steps in related syntheses, eliminating the need for additional reagents.

Temperature and Stoichiometry

Controlled exotherms are essential to prevent side reactions. For example, acylation reactions are typically conducted at 0–5°C to minimize hydrolysis of the acyl chloride. Dimethylation, however, requires elevated temperatures (80–120°C ) to drive the reaction to completion. Molar ratios of 1:1.2 (amine:acyl chloride) and 1:2.5 (acetamide:methyl iodide) are recommended to ensure full conversion.

Purification and Diastereomer Resolution

Crystallization and Extraction

Crude products are often purified via recrystallization from diisopropyl ether or dichloromethane-water mixtures . For instance, patent WO2009057133A2 describes leaching unwanted diastereomers using toluene-diisopropyl ether systems, achieving >98% optical purity in subsequent hydrolysis steps.

Chromatographic Techniques

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR : Key signals include a singlet at δ 2.95–3.10 ppm (N,N-dimethyl protons) and a doublet at δ 7.25–7.45 ppm (aromatic protons adjacent to the acetamide group).

  • IR Spectroscopy : Strong absorptions at 1650–1680 cm⁻¹ (amide C=O stretch) and 1250–1270 cm⁻¹ (C-O-C ether linkage) confirm structural integrity.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, acetonitrile/water) is employed to assess purity, with retention times typically between 8–12 minutes under isocratic conditions.

Comparative Analysis of Synthetic Routes

StepReagents/ConditionsSolventTemperatureYield (%)Reference
Acylation4-Chlorophenoxyacetyl chloride, TEADichloromethane0–5°C82
DimethylationMethyl iodide, K₂CO₃DMF80°C75
Diastereomer ResolutionDiisopropyl ether leachingToluene25°C98*

*Purity after resolution.

Q & A

Q. What synthetic routes are employed for the preparation of 2-{4-[2-(4-chlorophenoxy)acetamido]phenyl}-N,N-dimethylacetamide?

The compound is synthesized via a two-step amidation process. First, N-(2-aminophenyl)-2-(4-chlorophenoxy)acetamide is prepared by reacting 2-(4-chlorophenoxy)acetic acid with 1,2-diaminobenzene using TBTU (coupling agent) and 2,6-lutidine (base) in dichloromethane (DCM) at 25–30°C. The product is purified via TLC (hexane:ethyl acetate, 9:3 v/v) and characterized by melting point, NMR, and mass spectrometry. In the second step, the intermediate undergoes further coupling with indole-2-carboxylic acid under similar conditions to yield the final compound .

Q. What spectroscopic and analytical techniques are critical for structural confirmation?

Key methods include:

  • 1H/13C NMR (400 MHz, DMSO-d6) to confirm proton environments and carbonyl/amide linkages.
  • Mass spectrometry (VG70-70H) for molecular ion verification.
  • Elemental analysis (Elementar Vario EL III) to validate purity (<0.5% deviation from theoretical values).
  • Single-crystal X-ray diffraction (CCDC-1893314) to resolve 3D molecular geometry and intermolecular interactions .

Q. How is reaction progress monitored during synthesis?

Thin-layer chromatography (TLC) with hexane:ethyl acetate (9:3 v/v) is used to track intermediates. Spots are visualized under UV light, and Rf values are compared against standards. Post-reaction workup includes acid-base extraction (HCl/NaHCO3) and solvent evaporation under reduced pressure .

Q. What purity assessment protocols are recommended?

  • Melting point determination (Chemi Line CL725 apparatus) to compare against literature values.
  • Elemental analysis for C, H, N composition.
  • High-resolution mass spectrometry (HRMS) to confirm molecular formula .

Advanced Research Questions

Q. How can researchers resolve discrepancies between theoretical and observed spectral data?

Discrepancies (e.g., unexpected NMR splitting or IR peaks) require cross-validation:

  • Density Functional Theory (DFT) simulations to predict NMR/IR spectra.
  • Variable-temperature NMR to assess dynamic effects (e.g., rotational barriers).
  • X-ray crystallography to correlate solid-state conformation with solution-phase data .

Q. What crystallographic features influence the compound’s stability and reactivity?

The crystal structure reveals:

  • Intermolecular N–H···O hydrogen bonds between amide groups, forming 1D chains.
  • Dihedral angles between aromatic rings (e.g., 10.8° for acetamide group and chlorophenyl ring), impacting π-π stacking and solubility .

Q. What strategies optimize reaction yields in multi-step syntheses?

  • Stoichiometric control : Excess TBTU (2–3 equiv) ensures complete coupling.
  • Temperature modulation : Cooling to 0–5°C during reagent addition minimizes side reactions.
  • Solvent selection : DCM balances reactivity and solubility for intermediates .

Q. How do steric and electronic effects impact the compound’s biological activity?

  • The 4-chlorophenoxy group enhances lipophilicity, aiding membrane penetration.
  • N,N-dimethylacetamide introduces steric hindrance, potentially reducing metabolic degradation.
  • Comparative studies with analogs (e.g., fluoro or methoxy substitutions) can isolate electronic contributions .

Methodological Tables

Q. Table 1. Key Characterization Data

TechniqueParameters/ResultsReference
1H NMR (DMSO-d6)δ 10.2 (s, NH), 7.8–6.8 (m, aromatic H)
13C NMRδ 168.5 (C=O), 154.2 (C-O)
X-ray DiffractionSpace group P21/c, Z = 4
Melting Point198–200°C

Q. Table 2. Crystallographic Parameters

ParameterValue
Crystal SystemMonoclinic
Hydrogen BondsN1–H1N···O1 (2.87 Å)
Torsion AnglesC8–N1–C7–O1: -172.3°

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